molecular formula C19H23N5O3S B2874847 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 2034609-06-6

2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2874847
CAS No.: 2034609-06-6
M. Wt: 401.49
InChI Key: NZNZJHOGDHIOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Heterocyclic Chemistry The compound's structural complexity and the presence of a thiadiazole moiety have prompted research into its synthesis and potential as a precursor for creating various heterocyclic compounds. For example, studies on the synthesis of innovative heterocycles incorporating a thiadiazole moiety against agricultural pests show the versatility of thiadiazole derivatives in producing compounds with potential insecticidal properties (Fadda et al., 2017). This research could pave the way for developing new agrochemicals to enhance crop protection strategies.

Pharmacological Research Pharmacological studies have explored various derivatives of thiadiazole for their potential health benefits. For instance, the discovery and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles have demonstrated promising antitumor and antioxidant activities (Hamama et al., 2013). This suggests that compounds with similar structural features could be explored for their therapeutic potential, including anticancer properties.

Antimicrobial and Antifungal Investigations Compounds with a thiadiazole core have been studied for their antimicrobial and antifungal activities. Novel 1,3,4-thiadiazole amide derivatives containing piperazine have shown significant inhibitory effects against various microbial strains, indicating their potential use in developing new antimicrobial agents (Xia, 2015). Such research is critical in the ongoing fight against drug-resistant bacteria and fungi.

Molecular Design and Chemical Synthesis The design and synthesis of compounds incorporating elements like the thiadiazole moiety and piperazine have led to the discovery of molecules with potential therapeutic applications. For example, the clinical candidate K-604, a potent inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase-1, underscores the importance of molecular design in developing new drugs (Shibuya et al., 2018). This highlights the compound's relevance in research aimed at treating diseases associated with cholesterol metabolism.

Properties

IUPAC Name

2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-22-17-6-2-3-7-18(17)24(28(22,26)27)16-8-11-23(12-9-16)14-19(25)21-15-5-4-10-20-13-15/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNZJHOGDHIOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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